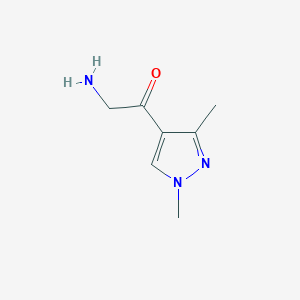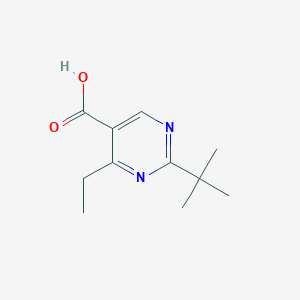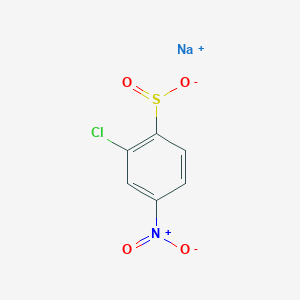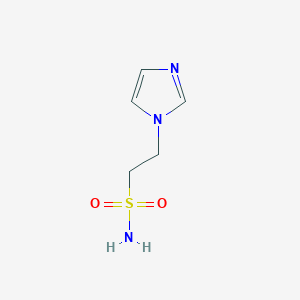
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group and a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of 1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one with an appropriate amine source. One common method involves the use of hydrazine derivatives, which react with the pyrazole compound under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products.
科学研究应用
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
- 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid dihydrochloride
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one
Uniqueness
2-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-one is unique due to its specific structure, which combines an amino group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer different reactivity and interaction profiles, leading to its unique applications in research and industry.
属性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
2-amino-1-(1,3-dimethylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-5-6(7(11)3-8)4-10(2)9-5/h4H,3,8H2,1-2H3 |
InChI 键 |
HVZRZBBAHRHXAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1C(=O)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]furan](/img/structure/B13188278.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13188285.png)
![2-[(2-Chlorobenzyl)amino]-3-methylbutanoic acid](/img/structure/B13188306.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13188318.png)



![3-[5-(Propan-2-yl)furan-2-yl]morpholine](/img/structure/B13188342.png)
![4-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13188346.png)
![2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide](/img/structure/B13188348.png)



